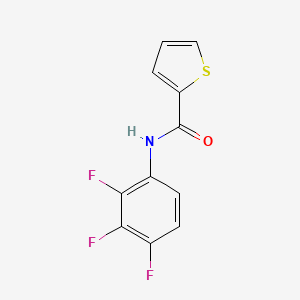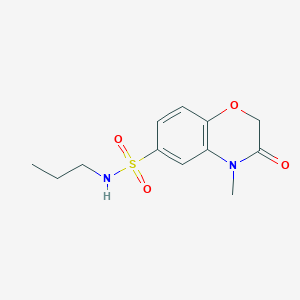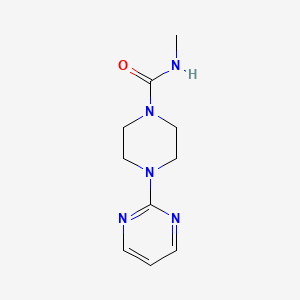
N-(2,3,4-trifluorophenyl)-2-thiophenecarboxamide
説明
N-(2,3,4-trifluorophenyl)-2-thiophenecarboxamide, commonly known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. TPCA-1 belongs to the class of thieno[2,3-d]pyrimidine derivatives and has a molecular weight of 329.3 g/mol.
作用機序
The mechanism of action of TPCA-1 involves the inhibition of the IKKβ kinase, which is a key regulator of the NF-κB pathway. IKKβ phosphorylates the inhibitor of κB (IκB), leading to its degradation and the subsequent activation of NF-κB. Inhibition of IKKβ by TPCA-1 prevents the phosphorylation of IκB, leading to its stabilization and the inhibition of NF-κB activation. This, in turn, leads to the downregulation of genes involved in cell survival, proliferation, and inflammation.
Biochemical and Physiological Effects
TPCA-1 has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the suppression of inflammation and autoimmune responses, and the reduction of pro-inflammatory cytokine production. In addition, TPCA-1 has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. Apoptosis is a programmed cell death process that plays a crucial role in the regulation of cell growth and proliferation.
実験室実験の利点と制限
One of the advantages of using TPCA-1 in lab experiments is its specificity for the IKKβ kinase. TPCA-1 has been shown to have minimal off-target effects, making it an ideal tool for studying the NF-κB pathway. Another advantage is its relatively low toxicity, which allows for the use of higher concentrations in cell-based assays. However, one of the limitations of TPCA-1 is its poor solubility in water, which can affect its bioavailability and limit its use in in vivo studies.
将来の方向性
There are several future directions for the research on TPCA-1. One of the areas of interest is the development of more potent and selective IKKβ inhibitors based on the structure of TPCA-1. Another area of interest is the investigation of the potential therapeutic applications of TPCA-1 in other diseases, such as cardiovascular disease and neurodegenerative disorders. Furthermore, the use of TPCA-1 in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its limitations.
科学的研究の応用
TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, TPCA-1 has been shown to inhibit the growth and proliferation of cancer cells by targeting the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and inflammation. Inhibition of NF-κB by TPCA-1 leads to the downregulation of these genes, resulting in the inhibition of cancer cell growth and proliferation.
In inflammation and autoimmune disorders, TPCA-1 has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These cytokines play a crucial role in the pathogenesis of inflammation and autoimmune disorders. Inhibition of their production by TPCA-1 leads to the suppression of inflammation and autoimmune responses.
特性
IUPAC Name |
N-(2,3,4-trifluorophenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NOS/c12-6-3-4-7(10(14)9(6)13)15-11(16)8-2-1-5-17-8/h1-5H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKZGRWGVQRAHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=C(C(=C(C=C2)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-ethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4441854.png)
![N-(2-fluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441862.png)

![N-(2-chlorobenzyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4441868.png)

![2-[(4-methylbenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4441894.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4441900.png)
![N-(2-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441905.png)
![1-({5-[(3,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinol](/img/structure/B4441918.png)
![4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B4441927.png)

![ethyl 4-[(cyclopentylamino)carbonyl]-1-piperazinecarboxylate](/img/structure/B4441938.png)
